molecular formula C26H28O6S2 B12784906 Diacetylresveratryl thioctate CAS No. 1082892-39-4

Diacetylresveratryl thioctate

Cat. No.: B12784906
CAS No.: 1082892-39-4
M. Wt: 500.6 g/mol
InChI Key: FZEQNJVTFSWCOX-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diacetylresveratryl thioctate involves the esterification of resveratrol with thioctic acid. The reaction typically requires the use of an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized using solid dispersion techniques. This method involves the preparation of a solid dispersion of resveratrol with mixture carriers through the melt method, which enhances the solubility and bioavailability of the compound . The optimized solid dispersion can then be esterified with thioctic acid under controlled conditions to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Diacetylresveratryl thioctate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert the compound back to its original resveratrol and thioctic acid components.

    Substitution: The acetyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of resveratrol and thioctic acid, which can have different biological and chemical properties.

Scientific Research Applications

Diacetylresveratryl thioctate has a wide range of scientific research applications:

Mechanism of Action

Diacetylresveratryl thioctate exerts its effects primarily through its antioxidant activity. The compound neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its action include the activation of antioxidant response elements (ARE) and the modulation of signaling pathways related to oxidative stress .

Comparison with Similar Compounds

Diacetylresveratryl thioctate is unique due to its combination of resveratrol and thioctic acid, which provides enhanced antioxidant properties compared to its individual components. Similar compounds include:

    Resveratrol: A natural polyphenol with antioxidant and anti-inflammatory properties.

    Alpha-lipoic acid: An antioxidant that helps regenerate other antioxidants and provides neuroprotective effects.

    Quercetin: A flavonoid with strong antioxidant and anti-inflammatory activities.

    Curcumin: A polyphenol with antioxidant, anti-inflammatory, and anticancer properties.

This compound stands out due to its dual antioxidant action, making it a potent compound for various applications in research and industry .

Properties

CAS No.

1082892-39-4

Molecular Formula

C26H28O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] 5-(dithiolan-3-yl)pentanoate

InChI

InChI=1S/C26H28O6S2/c1-18(27)30-23-15-21(16-24(17-23)31-19(2)28)8-7-20-9-11-22(12-10-20)32-26(29)6-4-3-5-25-13-14-33-34-25/h7-12,15-17,25H,3-6,13-14H2,1-2H3/b8-7+

InChI Key

FZEQNJVTFSWCOX-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)OC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)CCCCC3CCSS3)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)OC(=O)CCCCC3CCSS3)OC(=O)C

Origin of Product

United States

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